N,2,4,6-tetramethylbenzenesulfonamide

Beschreibung

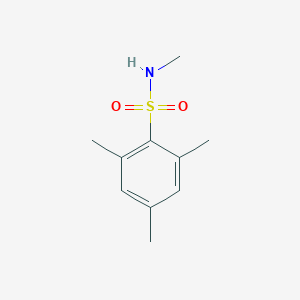

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,2,4,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-7-5-8(2)10(9(3)6-7)14(12,13)11-4/h5-6,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYTDNFDINXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355401 | |

| Record name | STK068182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106003-69-4 | |

| Record name | STK068182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,2,4,6 Tetramethylbenzenesulfonamide and Its Derivatives

Direct Synthesis Approaches for N,2,4,6-Tetramethylbenzenesulfonamide

The direct synthesis of this compound primarily involves the formation of the sulfonamide bond between a derivative of 2,4,6-trimethylbenzenesulfonic acid and methylamine.

Sulfonamidation Reactions of Sulfonyl Chlorides with Amines

The most conventional and widely practiced method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the case of this compound, this involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) with methylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The steric hindrance provided by the two ortho-methyl groups on the aromatic ring of 2,4,6-trimethylbenzenesulfonyl chloride can influence the reaction kinetics, sometimes necessitating slightly more forcing conditions compared to less hindered sulfonyl chlorides.

Commonly used bases include pyridine (B92270), triethylamine, or aqueous sodium hydroxide. The choice of solvent is also crucial and is often a non-protic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) when organic bases are used.

Novel Catalytic Routes to Sulfonamide Formation

While the reaction of sulfonyl chlorides with amines is robust, the development of catalytic methods for sulfonamide bond formation is an area of active research, aiming for milder conditions and broader substrate scope. Copper-based catalysts have shown considerable promise in the synthesis of N-aryl sulfonamides from primary sulfonamides and boronic acids. nih.gov Although not a direct synthesis of this compound from its constituent parts, these catalytic methods are crucial for the derivatization of the parent 2,4,6-trimethylbenzenesulfonamide (B1594488).

More direct catalytic approaches include the use of ruthenium catalysts for the N-alkylation of primary sulfonamides, which represents an alternative route to N-substituted sulfonamides. acs.org For instance, a primary sulfonamide can be alkylated with an alcohol in the presence of a suitable ruthenium catalyst.

Recent advancements have also explored the use of magnetic heterogeneous catalysts, such as MNPs-Benzo[d]imidazol-Cu, for the synthesis of sulfonamides under environmentally benign aqueous conditions. nih.gov These catalysts offer the advantage of easy separation and reusability. nih.gov Another innovative approach involves a one-step synthesis of sulfonamides from N-tosylhydrazones and sulfur dioxide in the presence of various amines. nih.gov

Strategies for Derivatization and Functionalization of this compound

The this compound scaffold can be further modified at the nitrogen atom, the aromatic ring, or the methyl groups, leading to a diverse range of derivatives with potentially new properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of a secondary sulfonamide like this compound is acidic and can be deprotonated and subsequently alkylated. However, direct N-alkylation of the pre-formed this compound can be challenging. A more common and efficient strategy is the N-alkylation of the parent primary sulfonamide, 2,4,6-trimethylbenzenesulfonamide, followed by methylation if required, or direct N-alkylation with the desired alkyl group.

A notable development is the manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents. acs.org This "borrowing hydrogen" methodology provides an efficient and atom-economical route to N-alkylated sulfonamides. acs.org For example, 2,4,6-trimethylbenzenesulfonamide can be reacted with various alcohols to yield the corresponding N-alkylated products in high yields. acs.org

Table 1: Manganese-Catalyzed N-Alkylation of 2,4,6-Trimethylbenzenesulfonamide with Various Alcohols

| Alcohol | Product | Yield (%) | Reference |

| Benzyl alcohol | N-Benzyl-2,4,6-trimethylbenzenesulfonamide | 92 | acs.org |

This table is interactive. Click on the headers to sort the data.

N-acylation of sulfonamides is a key transformation that yields N-acylsulfonamides, a class of compounds with significant biological activities. semanticscholar.orgdergipark.org.tr These reactions are typically performed using acylating agents such as acid chlorides or anhydrides in the presence of a base. semanticscholar.org

A particularly effective method for the N-acylation of sulfonamides involves the use of N-acylbenzotriazoles. semanticscholar.orgresearchgate.net This method is advantageous as N-acylbenzotriazoles are stable, crystalline solids that can be prepared from a wide range of carboxylic acids, including those for which the corresponding acid chlorides are unstable or difficult to handle. semanticscholar.org The reaction of a sulfonamide with an N-acylbenzotriazole is typically carried out in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran. semanticscholar.org

Table 2: N-Acylation of Various Sulfonamides using N-Acylbenzotriazoles

| Sulfonamide | N-Acylbenzotriazole | Product | Yield (%) | Reference |

| 4-Toluenesulfonamide | N-(Methylcarbonyl)benzotriazole | N-Acetyl-4-toluenesulfonamide | 85 | researchgate.net |

| 4-Toluenesulfonamide | N-(4-Methylbenzoyl)benzotriazole | N-(4-Methylbenzoyl)-4-toluenesulfonamide | 95 | researchgate.net |

| 4-Methoxyphenylsulfonamide | N-(Methylcarbonyl)benzotriazole | N-Acetyl-4-methoxyphenylsulfonamide | 85 | researchgate.net |

| 4-Methoxyphenylsulfonamide | N-(4-Methylbenzoyl)benzotriazole | N-(4-Methylbenzoyl)-4-methoxyphenylsulfonamide | 98 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Functionalization of the Aromatic Ring

Functionalization of the sterically hindered aromatic ring of this compound presents a synthetic challenge. Traditional electrophilic aromatic substitution reactions are often difficult due to the deactivating effect of the sulfonyl group and the steric hindrance from the three methyl groups.

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have emerged as powerful tools for the regioselective functionalization of arenes. researchgate.net The sulfonamide group can act as a directing group, facilitating the functionalization of the ortho-C-H bonds of the aromatic ring. youtube.com However, in the case of this compound, the ortho positions are blocked by methyl groups. Therefore, functionalization would need to target the meta positions (C3 and C5), which is a significant challenge in C-H activation chemistry.

Palladium-catalyzed reactions have been developed for the functionalization of benzolactam derivatives, showcasing the potential of this approach for complex molecules. researchgate.net While direct examples on this compound are scarce, the principles of directed C-H functionalization suggest that with appropriate catalyst and ligand design, it may be possible to achieve functionalization at the less reactive C-H bonds of the mesitylene (B46885) ring.

Selective C–H Functionalization of Derivatives

The selective functionalization of the C-H bonds of the methyl groups on the aromatic ring or the N-methyl group of this compound derivatives is a frontier in synthetic chemistry. youtube.com These transformations would allow for the late-stage modification of the molecule, providing access to a wide array of novel structures.

Rhodium-catalyzed C-H functionalization has proven to be a versatile tool for the modification of sulfonamide-containing molecules. researchgate.net For instance, rhodium(III)-catalyzed reactions can achieve ortho-C-H carbenoid functionalization, olefination, and annulation of aryl sulfonamides. researchgate.netnih.gov In these reactions, the sulfonamide group directs the catalyst to the ortho-C-H bonds. nih.gov For derivatives of this compound where the ortho positions are occupied, the development of methods to functionalize the methyl C-H bonds or the meta-aromatic C-H bonds is a key research objective.

The concept of using the sulfonamide as a directing group is central to achieving selectivity. youtube.com By modifying the N-substituent of the sulfonamide, it is possible to tune the directing group ability and potentially switch the site-selectivity of the C-H functionalization. nih.gov While specific examples of selective C-H functionalization on this compound derivatives are not widely reported, the extensive research in the broader field of C-H activation provides a strong foundation for future developments in this area.

Iridium-Catalyzed C–H Borylation and Subsequent Transformations

Iridium-catalyzed C–H borylation has emerged as a powerful tool for the direct conversion of C–H bonds into valuable C–B bonds, which can be further elaborated into a wide array of functional groups. The regioselectivity of this reaction is often governed by steric factors, with the borylation typically occurring at the least hindered position on an aromatic ring. organic-chemistry.orgberkeley.edu In the case of this compound, the aromatic ring is highly substituted, presenting a unique challenge for regioselective functionalization.

The primary positions for C–H borylation on the aromatic ring of this compound would be the two remaining aromatic protons at the 3- and 5-positions. Due to the significant steric bulk of the two ortho-methyl groups and the N-methylsulfonamide group, direct borylation of the aromatic C-H bonds is expected to be sterically hindered. However, the methyl groups themselves offer potential sites for borylation. Iridium catalysts, particularly with ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline, have been shown to catalyze the borylation of benzylic C–H bonds. acs.org Another strategy involves the use of directing groups to control the site of borylation. For instance, a hydrosilyl group can direct the iridium catalyst to the ortho C–H bond. acs.org

In the absence of a directing group, the borylation of this compound would likely proceed at the primary C–H bonds of the methyl groups, which are generally more accessible than the aromatic C–H bonds in a highly congested environment. Research on sterically hindered substrates has shown that iridium catalysts can selectively functionalize primary C(sp³)–H bonds. rsc.org

Subsequent transformations of the resulting boronate esters could include Suzuki-Miyaura cross-coupling to introduce new aryl or vinyl groups, oxidation to phenols, or amination to introduce an amino group.

Table 1: Hypothetical Iridium-Catalyzed C–H Borylation of this compound

| Entry | Borylation Site | Catalyst System | Boron Source | Product | Potential Subsequent Transformation |

| 1 | Aromatic C3/C5-H | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ | 3-Boryl-N,2,4,6-tetramethylbenzenesulfonamide | Suzuki Coupling |

| 2 | Benzylic C-H | [Ir(cod)Cl]₂ / tmphen | B₂pin₂ | (2-Borylmethyl)-N,4,6-trimethylbenzenesulfonamide | Oxidation to Alcohol |

| 3 | Directed ortho-C-H | Hydrosilyl directing group | B₂pin₂ | Ortho-borylated derivative | Halogenation |

This table is illustrative and based on established principles of iridium-catalyzed borylation.

Radical-Mediated Aromatic Substitutions

Radical-mediated reactions offer an alternative approach to functionalize this compound. Sulfonamides can be precursors to sulfonyl radicals under photocatalytic conditions. nih.gov The generation of a sulfonyl radical from this compound would open up possibilities for various addition reactions.

For instance, a photocatalytic approach could initiate the formation of an N,2,4,6-tetramethylbenzenesulfonyl radical. This radical could then participate in reactions such as the trifunctionalization of alkenes or alkynes, where the sulfonyl group and two other functional groups are added across a double or triple bond. mdpi.com This methodology allows for the rapid construction of complex molecular scaffolds.

Another possibility involves the intramolecular cyclization of a tethered alkene onto the aromatic ring, initiated by a radical species. While direct aromatic substitution by an external radical on the highly substituted ring of this compound would be challenging, intramolecular processes can be more favorable.

Table 2: Potential Radical-Mediated Reactions of this compound

| Entry | Radical Precursor | Reaction Type | Reactant | Product |

| 1 | This compound | Hydrosulfonylation | Alkene | β-Hydroxysulfone |

| 2 | This compound | Trifunctionalization | Alkyne, Radical Trap | Functionalized Alkene |

| 3 | Aryl Halide Derivative | Minisci-type Reaction | Protonated Heterocycle | Arylated Heterocycle |

This table presents hypothetical reactions based on known reactivity of sulfonyl radicals.

Derivatization for Enhanced Reactivity or Analysis

The derivatization of this compound can be crucial for enhancing its reactivity in subsequent synthetic steps or for enabling its analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

For analytical purposes, the sulfonamide group can be derivatized to increase its volatility and thermal stability. A common method is silylation, where the acidic N-H proton (if present in an analogue without the N-methyl group) is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. tcichemicals.com For this compound itself, which lacks an N-H proton, derivatization would target other functional groups if they are introduced in prior steps.

For enhancing reactivity, the sulfonamide group can be modified. For example, conversion to an N-acylsulfonamide could facilitate certain cyclization reactions. nih.gov Alternatively, the sulfonamide can be used as a directing group in its own right in certain catalytic processes.

Table 3: Derivatization of N,2,4,6-Trimethylbenzenesulfonamide for Analysis

| Analytical Method | Derivatization Reagent | Derivative | Purpose |

| GC-MS | BSTFA (for N-H analogue) | N-TMS-2,4,6-trimethylbenzenesulfonamide | Increased volatility and thermal stability |

| GC-MS | Trimethylsulfonium Hydroxide (TMSH) | Methylated analogue (if applicable) | Formation of fatty acid methyl esters for analysis of biological samples nih.gov |

This table illustrates common derivatization strategies for analytical purposes, which could be applied to analogues of the target compound.

Mechanistic Investigations of N,2,4,6 Tetramethylbenzenesulfonamide Reactivity

Reaction Kinetics and Thermodynamics in Transformations Involving N,2,4,6-Tetramethylbenzenesulfonamide

Without experimental data, it is challenging to provide a quantitative assessment. However, it can be hypothesized that the steric bulk of the four methyl groups on the benzene (B151609) ring would significantly influence the kinetics of reactions at the sulfonyl center, potentially slowing down reactions compared to less substituted benzenesulfonamides due to steric hindrance.

Stereochemical Aspects of this compound Reactions

There is a lack of specific studies on the stereochemical outcomes of reactions involving this compound. The influence of this group on the stereochemistry of reactions at adjacent chiral centers has not been reported. In reactions where the sulfonamide nitrogen or the sulfonyl group itself is part of a stereocenter, the bulky 2,4,6-trimethylphenyl (mesityl) group would be expected to exert significant steric control, potentially leading to high diastereoselectivity or enantioselectivity in asymmetric reactions. Further research is needed to elucidate these stereochemical aspects.

Elucidation of Reaction Pathways and Intermediates

Specific reaction pathways and intermediates for transformations involving this compound have not been detailed in the literature. Mechanistic studies, which could involve computational modeling, isotopic labeling, and the trapping of intermediates, are necessary to map out the precise steps of its reactions. For instance, in nucleophilic substitution reactions at the sulfur atom, the pathway could proceed through a concerted mechanism or a stepwise mechanism involving a pentacoordinate sulfur intermediate. The significant steric hindrance from the mesityl group might favor certain pathways over others.

Role of this compound as a Directing Group or Protecting Group

The this compound group, also known as the N-mesitylenesulfonyl group, can theoretically function as both a protecting group for amines and a directing group in electrophilic aromatic substitution.

As a protecting group , the mesitylenesulfonyl group is known for its high stability under a variety of reaction conditions, including strongly acidic and basic media, as well as toward many oxidizing and reducing agents. This stability is attributed to the steric hindrance provided by the two ortho-methyl groups, which shield the sulfonyl group from attack. However, this same steric bulk can make both the introduction and the removal of the group challenging.

Spectroscopic Characterization and Structural Elucidation of N,2,4,6 Tetramethylbenzenesulfonamide and Its Adducts

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. emerypharma.com For N,2,4,6-tetramethylbenzenesulfonamide, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in unique chemical environments. pressbooks.publibretexts.org The spectrum is characterized by signals for the N-methyl group, the aromatic protons, and the methyl groups attached to the benzene (B151609) ring.

The N-methyl protons are expected to appear as a singlet, shifted downfield due to the influence of the adjacent electron-withdrawing sulfonyl group. The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry and appear as a single signal. The six protons of the two methyl groups at positions 2 and 6 of the benzene ring are equivalent and resonate as one singlet. The three protons of the methyl group at position 4 also appear as a distinct singlet. The integration of these signals corresponds to the number of protons in each group. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~ 7.0 | Singlet | 2H | Ar-H (H-3, H-5) |

| 2 | ~ 2.6 | Singlet | 3H | N-CH₃ |

| 3 | ~ 2.5 | Singlet | 6H | Ar-CH₃ (at C2, C6) |

Note: Predicted values are based on standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. libretexts.orglibretexts.org The symmetry of this compound results in fewer signals than the total number of carbon atoms. The spectrum shows distinct signals for the aromatic carbons, the N-methyl carbon, and the aryl-methyl carbons. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. researchgate.netyoutube.com

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | ~ 143 | Ar-C (C-4) |

| 2 | ~ 140 | Ar-C (C-2, C-6) |

| 3 | ~ 135 | Ar-C (C-1) |

| 4 | ~ 132 | Ar-C (C-3, C-5) |

| 5 | ~ 30 | N-CH₃ |

| 6 | ~ 23 | Ar-CH₃ (at C2, C6) |

Note: Predicted values are based on standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are essential for confirming the assignments made in 1D spectra by showing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edulibretexts.org For this compound, it would show cross-peaks connecting the ¹H signal of the aromatic protons (~7.0 ppm) to the ¹³C signal of the corresponding carbons (C-3, C-5 at ~132 ppm). Similarly, it would link the proton signals of the methyl groups to their respective carbon signals, confirming their assignments. emerypharma.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous confirmation of its elemental composition. measurlabs.comeuropa.eu The molecular formula of this compound is C₁₀H₁₅NO₂S. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. bgsu.edu

Depending on the ionization technique used, such as electrospray ionization (ESI), the compound may be observed as various adduct ions. acdlabs.com Common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. researchgate.net The formation of these adducts can aid in the identification of the molecular ion peak. nih.govnih.gov

Table 3: Calculated Exact Masses for this compound and Its Common Adducts

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₁₀H₁₅NO₂S | 213.0823 |

| [M+H]⁺ | C₁₀H₁₆NO₂S⁺ | 214.0896 |

| [M+Na]⁺ | C₁₀H₁₅NNaO₂S⁺ | 236.0716 |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The FT-IR spectrum of this compound would show characteristic absorption bands for the sulfonamide and aromatic moieties. researchgate.netmdpi.comspectroscopyonline.com

Key expected vibrations include the strong asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic methyl groups, and C=C stretching vibrations characteristic of the benzene ring. lbl.gov

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1350-1300 | S=O Asymmetric Stretch | Sulfonamide |

| 1160-1120 | S=O Symmetric Stretch | Sulfonamide |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. anton-paar.comutah.edu This technique requires a single crystal of the compound. The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. nih.gov

For this compound, a crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles. glycoforum.gr.jp It would reveal the conformation of the molecule, such as the geometry around the sulfur atom and the rotational orientation of the benzene ring relative to the sulfonamide group. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that dictate the solid-state architecture. nih.gov

Single-Crystal X-ray Diffraction Studies

The single-crystal X-ray structure reveals an ionic compound composed of an N,2,4,6-tetramethylanilinium cation and a trifluoromethanesulfonate (B1224126) anion. nih.gov In the cation, the nitrogen atom is bonded to the 2,4,6-trimethylphenyl ring, a methyl group, and two hydrogen atoms, forming a secondary ammonium (B1175870) ion. nih.gov The 2,4,6-trimethylphenyl group is nearly planar, as would be expected. nih.gov A significant structural feature is the orientation of the functional groups attached to the nitrogen atom, which are positioned nearly perpendicular to the plane of the trimethylphenyl ring. nih.gov

Table 1: Crystal Data and Structure Refinement for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate

| Parameter | Value |

| Empirical formula | C₁₀H₁₆F₃NO₃S |

| Formula weight | 299.30 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 8.3241(3) Å, b = 15.1119(6) Å, c = 10.7483(4) Å |

| α = 90°, β = 107.031(4)°, γ = 90° | |

| Volume | 1292.83(9) ų |

| Z | 4 |

| Density (calculated) | 1.538 Mg/m³ |

This data is sourced from studies on N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the case of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the primary directional interactions are N—H⋯O hydrogen bonds. nih.gov The two hydrogen atoms of the ammonium group form hydrogen bonds with oxygen atoms of adjacent triflate anions. nih.gov This hydrogen-bonding pattern results in the formation of a one-dimensional chain that propagates through the crystal lattice. nih.gov

In addition to hydrogen bonding, π–π stacking interactions play a crucial role in the crystal packing. The organic cations arrange into dimers, with the 2,4,6-trimethylphenyl rings adopting a parallel-displaced geometry. nih.gov This arrangement indicates an offset stacking of the aromatic rings relative to each other.

A related adduct, N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, exhibits different intermolecular interactions due to the absence of hydrogen atoms on the iminium nitrogen. nih.gov In this structure, the cations also form dimers with highly slipped benzene rings. The dominant intermolecular forces are weaker C—H⋯O hydrogen bonds. nih.gov

The study of such interactions is critical as they influence the physical properties and stability of the crystalline material. The nature and strength of these non-covalent bonds are fundamental to the principles of crystal engineering, which seeks to design and synthesize new solid-state materials with desired properties.

Table 2: Hydrogen Bond Geometry for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N1—H1A···O1 | 0.91(2) | 2.01(2) | 2.911(1) | 173(2) |

| N1—H1B···O2 | 0.91(2) | 1.96(2) | 2.859(1) | 170(2) |

D = donor atom, A = acceptor atom. This data is sourced from studies on N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. nih.gov

Computational Chemistry and Theoretical Studies of N,2,4,6 Tetramethylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide array of molecular properties, including optimized geometry, electronic distribution, and orbital energies. For N,2,4,6-tetramethylbenzenesulfonamide, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G**, can elucidate the fundamental aspects of its chemical behavior. researchgate.net These calculations help in understanding the molecule's stability, the nature of its chemical bonds, and the regions susceptible to chemical attack.

Global reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's reactivity. researchgate.net These indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to the Hard and Soft, Acids and Bases (HSAB) theory, these parameters help predict how a molecule will interact with other reagents. nih.gov

Key reactivity indices include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in its electron distribution. It is calculated as (E_LUMO – E_HOMO) / 2. nih.gov

Chemical Softness (σ): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, defined as ω = μ²/2η, where μ is the chemical potential (approximately -(E_HOMO + E_LUMO)/2). nih.gov

Nucleophilicity Index (Nu): Describes the electron-donating capability of a molecule.

For this compound, DFT calculations would reveal the specific sites prone to electrophilic or nucleophilic attack. The sulfonamide nitrogen, with its lone pair of electrons, is a potential nucleophilic center, while the aromatic ring, influenced by the electron-withdrawing sulfonyl group and electron-donating methyl groups, presents a more complex reactivity pattern. The molecular electrostatic potential (MEP) map is another tool used to visualize reactive sites, where regions of negative potential indicate susceptibility to electrophilic attack and positive regions suggest sites for nucleophilic attack. researchgate.net

Below is an illustrative table of conceptual DFT-derived reactivity indices. The specific values would need to be determined by actual quantum chemical calculations for this compound.

| Reactivity Index | Formula | Conceptual Significance for Reactivity |

| Electronegativity (χ) | χ ≈ (E_LUMO + E_HOMO) / 2 | Indicates the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | A larger value suggests higher stability and lower reactivity. nih.gov |

| Global Electrophilicity (ω) | ω = μ² / 2η | Measures the propensity to act as an electron acceptor (electrophile). nih.gov |

| Global Nucleophilicity (Nu) | Nu = E_HOMO(Nucleophile) - E_HOMO(Tetracyanoethylene) | Measures the propensity to act as an electron donor (nucleophile). |

DFT calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions involving this compound. This allows for the theoretical investigation of reaction mechanisms, providing insights into the feasibility and kinetics of a proposed transformation.

By locating the transition state (TS)—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction. A lower activation energy implies a faster reaction rate. For instance, studying the N-alkylation or N-arylation of this compound would involve modeling the approach of the electrophile, locating the transition state structure for the bond-forming step, and calculating the energies of the reactants, transition state, and products. This analysis confirms the proposed mechanism and can predict the regioselectivity and stereoselectivity of the reaction. Imaginary frequencies in the calculated vibrational spectra are used to confirm that a located stationary point is indeed a true transition state.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how this compound would behave in different environments (e.g., in a solvent or at a specific temperature).

A key application of MD is conformational analysis. The bonds within this compound, particularly the C-S and S-N bonds, have rotational freedom. This allows the molecule to adopt various three-dimensional shapes or conformers. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors or catalysts.

Quantum Chemical Studies on Spectroscopic Parameters

Quantum chemical methods, especially DFT, are widely used to predict spectroscopic properties with a high degree of accuracy. researchgate.net By calculating these parameters and comparing them to experimental spectra, researchers can confirm the structure of this compound and gain a deeper understanding of its electronic and vibrational properties.

Commonly calculated spectroscopic parameters include:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict the ¹H and ¹³C NMR chemical shifts. Comparing the calculated shifts with experimental data helps in the unambiguous assignment of signals to specific atoms in the molecule. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra for this compound would show characteristic peaks for S=O stretching, N-H bending, C-N stretching, and vibrations of the tetramethyl-substituted benzene (B151609) ring. A comparison with experimental FT-IR and Raman spectra helps to validate the calculated structure and provides a detailed assignment of the vibrational modes. researchgate.netresearchgate.net

The table below illustrates how theoretical and experimental NMR data would be compared for structural validation.

| Atom Position (Hypothetical) | Experimental ¹³C NMR Chemical Shift (ppm) | Calculated ¹³C NMR Chemical Shift (ppm) |

| C (ipso, attached to S) | 138.5 | 139.0 |

| C (ortho, with CH₃) | 142.0 | 142.5 |

| C (meta, H-substituted) | 130.0 | 130.2 |

| C (para, with CH₃) | 135.0 | 135.3 |

| C (ortho-CH₃) | 21.0 | 21.2 |

| C (para-CH₃) | 20.5 | 20.7 |

Applications of N,2,4,6 Tetramethylbenzenesulfonamide in Complex Organic Synthesis

Utilization as a Protecting Group in Multi-Step Synthesis

The use of sulfonamides as protecting groups for amines is a cornerstone of multi-step organic synthesis, offering stability under a range of reaction conditions. rsc.orgresearchgate.net These groups are typically introduced to mask the reactivity of primary and secondary amines, preventing unwanted side reactions during subsequent synthetic transformations. rsc.orgnih.gov The stability of the sulfonamide bond allows for various chemical manipulations on other parts of the molecule. researchgate.net

While the broader class of arylsulfonamides is widely used for this purpose, specific documentation detailing the application of N,2,4,6-tetramethylbenzenesulfonamide as a protecting group is limited in the available literature. The steric hindrance provided by the 2,4,6-trimethylphenyl (mesityl) group, a feature common to related protecting groups, would theoretically confer high stability, but specific examples of its application and subsequent deprotection in multi-step synthesis are not extensively reported.

Role in the Synthesis of Biologically Active Molecules and Natural Products

The synthesis of biologically active compounds and natural products often requires the strategic use of precursor molecules that can be elaborated into complex scaffolds. nih.gov N-substituted anilines, which are direct precursors to this compound, have been identified as valuable starting materials in medicinal chemistry.

The protection and derivatization of indole-containing molecules like tryptophan and tryptamine (B22526) are critical steps in the synthesis of many pharmacologically important compounds. While sulfonyl chlorides are common reagents for the N-protection of the indole (B1671886) ring, specific studies detailing the use of this compound for this purpose are not prominently featured in scientific reports.

Precursor in the Development of Catalytic Systems

The development of novel catalytic systems is a dynamic area of chemical research. However, the role of this compound as a direct precursor in these systems is not well-documented.

The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. There is limited available information on the specific integration of this compound into ligand structures for metal-catalyzed reactions.

Organocatalysis provides a metal-free alternative for many chemical transformations. The application of this compound as a foundational element in organocatalytic frameworks has not been extensively explored in the available literature.

Applications in Carbon-Carbon Bond Formation

Carbon-carbon bond formation is fundamental to the construction of molecular complexity in organic synthesis. chemistry.coachnih.gov A variety of methods, including palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, are employed to achieve this. chemistry.coach While sulfonamide-bearing compounds can participate in such reactions, specific examples where this compound plays a direct or crucial role in facilitating C-C bond formation are not widely reported. Research has noted that related N-substituted anilines have been utilized as precursors in the synthesis of α-amino diazoketones, which are themselves intermediates for creating HIV inhibitors. nih.gov This points to an indirect role as a precursor to molecules that later participate in complex bond-forming strategies.

Future Directions and Emerging Research Avenues for N,2,4,6 Tetramethylbenzenesulfonamide

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and efficient processes. For N,2,4,6-tetramethylbenzenesulfonamide, this involves moving away from traditional synthetic methods that often rely on harsh reagents and organic solvents.

Current research in the broader field of sulfonamide synthesis points towards several promising "green" strategies that could be adapted for this compound. One such approach is the use of water as a solvent, which is an environmentally benign alternative to volatile organic compounds. sci-hub.seresearchgate.net Studies have demonstrated the successful synthesis of various N-aryl and N-alkyl sulfonamides in aqueous media, often facilitated by bases like sodium carbonate to scavenge the generated acid. sci-hub.senih.gov Another green approach involves neat reaction conditions (solvent-free), which can simplify purification and reduce waste. sci-hub.se

Microwave-assisted synthesis is another avenue being explored to enhance the efficiency of sulfonamide formation. nih.govtandfonline.com This technique can significantly reduce reaction times and improve yields. nih.govtandfonline.com Furthermore, the development of catalytic systems, particularly those based on palladium, for the coupling of aryl halides or boronic acids with sources of sulfur dioxide and amines, presents a sophisticated and atom-economical route to sulfonamides. sci-hub.se The use of ionic liquids as recyclable reaction media is also a viable strategy for a more sustainable synthesis of sulfonamide derivatives. sci-hub.se

Future research will likely focus on adapting these green methodologies to the specific synthesis of this compound, aiming to improve its environmental footprint and production efficiency.

Exploration of Novel Reactivity Patterns

The steric hindrance provided by the two ortho-methyl groups on the benzene (B151609) ring of this compound significantly influences its reactivity. While this steric bulk can sometimes be a challenge, it can also be exploited to achieve selective chemical transformations.

Research on sterically hindered arenesulfonyl chlorides and sulfamidates suggests that these compounds can exhibit unique reactivity. nih.govresearchgate.net For instance, the ring-opening reactions of hindered sulfamidates can proceed with high stereocontrol, a feature that could be explored by designing analogous cyclic derivatives of this compound. nih.gov The bulky nature of the 2,4,6-trimethylphenylsulfonyl group could act as a directing group or a protective group that can be removed under specific conditions.

The sulfonamide nitrogen also offers a site for further functionalization. N-acylation of sulfonamides is a known transformation that can be achieved under various conditions, including catalyst-free and solvent-free methods using ultrasound irradiation. orientjchem.orgnih.gov This opens the door to a wide range of N-acyl derivatives of this compound with potentially new properties and applications.

Furthermore, the synthesis of hydrazone derivatives from 2,4,6-trimethylbenzenesulfonyl hydrazide has been reported, indicating the potential for creating a library of this compound derivatives with diverse functionalities. tandfonline.com The exploration of these and other derivatization reactions will be crucial in uncovering the full synthetic potential of this compound.

Advanced Material Science Applications

The incorporation of sulfonamide moieties into polymers and other advanced materials is a rapidly growing field of research. This compound, with its unique substitution pattern, could serve as a valuable building block for new materials with tailored properties.

One promising area is the development of pH-responsive polymers. Sulfonamide-based polymers can exhibit a sharp solubility transition in response to small changes in pH, making them attractive for applications in drug delivery and biosensors. nih.govresearchgate.net The pKa of the sulfonamide group can be tuned by the substituents on the aromatic ring, allowing for precise control over the pH at which the transition occurs. researchgate.netacs.org The 2,4,6-trimethyl substitution pattern of the target compound would impart a specific hydrophobicity and electronic environment, which could be exploited in the design of novel pH-sensitive materials.

Another exciting frontier is the use of sulfonamide-containing materials in energy storage devices. Recent studies have investigated conjugated sulfonamide materials as binders for organic lithium-ion batteries. acs.org These materials can act as mixed ionic-electronic conductors and have been shown to improve the specific capacity and cycling stability of electrodes. acs.org The development of polymers or oligomers based on this compound could lead to new binder materials with enhanced performance.

Furthermore, the synthesis of sulfonamide-functionalized polymers, such as poly(styrene oxide), has been demonstrated, with the potential for post-polymerization modification to create ion-conducting polymers. rsc.org This suggests that this compound could be used as a monomer to create functional polyethers for applications in solid-state batteries. rsc.org

| Potential Material Application | Relevant Property of Sulfonamide Moiety | Possible Role of this compound |

| pH-Responsive Polymers | Tunable pKa, pH-induced solubility transition. nih.govresearchgate.netacs.org | Monomer to create polymers with specific hydrophobic and electronic characteristics. |

| Organic Lithium-Ion Batteries | Mixed ionic-electronic conductivity, improved electrode stability. acs.org | Building block for conjugated oligomers or polymers as binder materials. |

| Solid-State Electrolytes | Potential for conversion to ion-conducting groups. rsc.org | Monomer for the synthesis of functionalized polyethers. |

Integration with Flow Chemistry and Automation

The principles of flow chemistry and automated synthesis are revolutionizing the way small molecules are produced, offering advantages in terms of safety, efficiency, scalability, and reproducibility. The application of these technologies to the synthesis of this compound and its derivatives is a key area for future research.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for the synthesis of sulfonamides. acs.orgrsc.orgunimi.it The preparation of sulfonyl chlorides, which are often unstable and involved in highly exothermic reactions, can be performed more safely in a flow reactor with precise control over reaction parameters. rsc.org The subsequent reaction with amines to form sulfonamides can also be integrated into a continuous process, allowing for rapid and efficient production. acs.orgacs.org

Automated synthesis platforms can be used to prepare libraries of sulfonamide derivatives for applications in drug discovery and materials science. acs.org These systems can perform multi-step syntheses, including reaction, workup, and purification, in an automated fashion, significantly accelerating the discovery of new compounds with desired properties. acs.org The development of automated flow-through processes for the synthesis of secondary sulfonamides has been demonstrated, showcasing the potential for high-throughput synthesis. acs.org

The integration of flow chemistry and automation will not only make the synthesis of this compound more efficient and scalable but will also facilitate the exploration of its chemical space through the rapid generation of derivatives.

| Technology | Advantages for this compound Synthesis | Future Research Focus |

| Flow Chemistry | Improved safety for handling reactive intermediates, precise control over reaction conditions, enhanced scalability. acs.orgrsc.org | Development of a continuous flow process for the multi-step synthesis of the target compound. |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid exploration of structure-activity relationships. acs.org | Creation of automated platforms for the synthesis of libraries of this compound analogs. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.